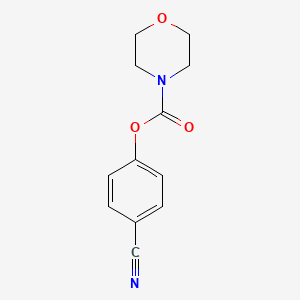
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a semicarbazone derivative of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde, which is a known inhibitor of monoamine oxidase B (MAO-B) enzyme.
Applications De Recherche Scientifique
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant inhibitory activity against this compound enzyme, which is known to play a crucial role in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Additionally, it has been reported to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves its inhibition of this compound enzyme. This compound is responsible for the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement. Inhibition of this compound enzyme leads to an increase in dopamine levels, which can alleviate the symptoms of Parkinson's disease. Additionally, the antitumor activity of this compound is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo models. It has been shown to exhibit significant inhibitory activity against this compound enzyme, leading to an increase in dopamine levels in the brain. Additionally, it has been reported to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in lab experiments is its high potency and selectivity towards this compound enzyme. This makes it an ideal candidate for studying the role of this compound in neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful consideration must be given when designing experiments involving this compound.
Orientations Futures
There are several future directions for the study of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One potential area of research is the development of more potent and selective inhibitors of this compound enzyme for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound in inducing apoptosis in cancer cells. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as antiviral and antibacterial agents need to be explored.
Méthodes De Synthèse
The synthesis of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves the reaction of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is subsequently treated with semicarbazide to yield the semicarbazone derivative.
Propriétés
IUPAC Name |
[(E)-[4-(morpholin-4-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c12-11(16)14-13-6-10-5-9(8-18-10)7-15-1-3-17-4-2-15/h5-6,8H,1-4,7H2,(H3,12,14,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGXAOWKGYYQB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CSC(=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)


![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)




![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

